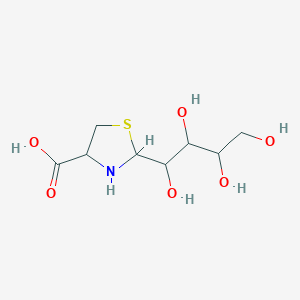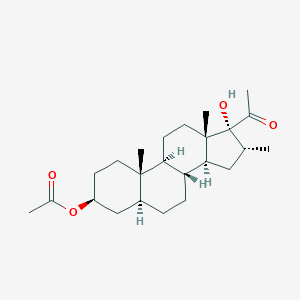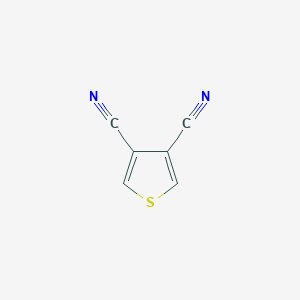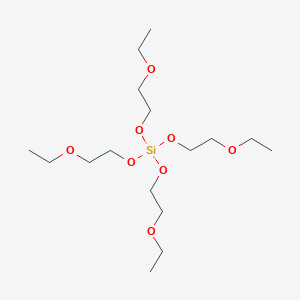
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid, also known as cysteine protease inhibitor (CPI), is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological and pathological processes.
Mécanisme D'action
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid inhibits 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases by binding to the active site of the enzyme. The thiazolidine ring of the molecule forms a covalent bond with the thiol group of the 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid residue in the active site of the enzyme, thus preventing the enzyme from functioning.
Effets Biochimiques Et Physiologiques
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the severity of autoimmune diseases in animal models. It has also been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid is that it is a potent and selective inhibitor of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases. This makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of using this molecule in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research.
Orientations Futures
There are several future directions for research on 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases, which may have therapeutic implications for various diseases. Another area of interest is the study of the role of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases in various physiological and pathological processes, which may lead to the identification of new therapeutic targets. Additionally, the use of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid as a tool for studying the structure and function of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases may also be an area of future research.
Méthodes De Synthèse
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid can be synthesized by reacting 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid with formaldehyde and thiazolidine-4-carboxylic acid. The reaction takes place in an aqueous solution at a pH of around 7. The resulting product is then purified using various chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of 2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid proteases, which are enzymes that play important roles in various physiological and pathological processes. Cysteine proteases are involved in processes such as protein degradation, antigen processing, and apoptosis. Inhibition of these enzymes can have therapeutic implications for various diseases, such as cancer, autoimmune disorders, and infectious diseases.
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937844 | |
| Record name | 2-(1,2,3,4-Tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid | |
CAS RN |
17087-36-4 | |
| Record name | 2-(1,2,3,4-Tetrahydroxybutyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17087-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1',2',3',4'-Tetrahydroxybutyl)thiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017087364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,2,3,4-Tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroxybutyl)thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)





![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)



